Technical Guide: Solubility Profile & Handling of Octadec-11-en-1-yl Methanesulfonate
This guide is structured as a definitive technical resource for the Octadec-11-en-1-yl Methanesulfonate system. Editorial Note: The syntax "Methanesulfonic acid--octadec-11-en-1-ol" in a drug development context typicall...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a definitive technical resource for the Octadec-11-en-1-yl Methanesulfonate system.
Editorial Note: The syntax "Methanesulfonic acid--octadec-11-en-1-ol" in a drug development context typically refers to the mesylate ester derivative formed by the reaction of these two components.[1][2][3] This intermediate is a critical electrophile used to attach the hydrophobic C18 tail to ionizable amines during the synthesis of lipids for Lipid Nanoparticles (LNPs).[1][2][3] This guide focuses on the solubility and handling of this specific ester, while also addressing the binary interaction of the raw reagents.
In pharmaceutical development, particularly for RNA delivery systems, Octadec-11-en-1-yl methanesulfonate (often referred to as Vaccenyl Mesylate) serves as a potent alkylating agent.[1][2][3] It transforms the hydroxyl group of octadec-11-en-1-ol into a methanesulfonate (mesylate) leaving group, enabling nucleophilic substitution reactions essential for constructing complex cationic lipids.[1][2][3]
Understanding the solubility profile of this species is critical for two reasons:
Synthesis Optimization: Selecting the correct solvent for the mesylation reaction to prevent phase separation.[1][2][3]
Purification: Exploiting differential solubility to remove unreacted methanesulfonic acid and chloride byproducts.[1][2][3]
The solubility of Octadec-11-en-1-yl methanesulfonate is governed by the "Lipid-Like" principle.[1][3] The long C18 hydrocarbon chain dominates the physical properties, rendering it highly soluble in non-polar and halogenated solvents, while the polar mesyl group provides compatibility with polar aprotic solvents.[1][2][3]
While the mesylate is physically soluble in alcohols (Methanol/Ethanol), these are nucleophilic solvents .[1][2][3]
Risk: In the presence of heat or trace base, the solvent will attack the mesylate, converting it back to an ether (e.g., Methyl octadec-11-enyl ether) and releasing methanesulfonic acid.[1][2][3]
Recommendation: Avoid protic solvents for storage. Use anhydrous DCM or Toluene.[1][2][3]
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the solubility logic governing the purification process.
Caption: Synthesis workflow and purification logic relying on the immiscibility of the lipophilic mesylate product with the aqueous phase used to wash away ionic byproducts.
Experimental Protocols
A. Synthesis of Octadec-11-en-1-yl Methanesulfonate
This protocol uses Methanesulfonyl Chloride (MsCl) rather than Methanesulfonic Acid (MsOH) directly, as the acid requires harsh dehydrating conditions that can isomerize the double bond.[1][2][3]
Dissolution: Dissolve Octadec-11-en-1-ol in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
Base Addition: Add TEA/DIPEA and cool the solution to 0°C (Ice bath). Reasoning: Cooling controls the exotherm and prevents elimination side reactions.[1][2][3]
Activation: Dropwise addition of MsCl over 20 minutes. Maintain temp < 5°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1][2][3]
Quench: Quench with saturated
solution.
B. Purification (Solubility-Based)
This step validates the solubility profile described in Section 2.[1][2][3]
Phase Separation: Transfer mixture to a separatory funnel. The product stays in the bottom DCM layer (Lipophilic).[1][2][3] The ammonium salts and excess acid partition into the top aqueous layer (Hydrophilic).[1][2][3]
Washing: Wash the organic layer 2x with 1M HCl (removes residual amine), 2x with water, and 1x with Brine.[1][2][3]
Isolation: Concentrate in vacuo (Rotovap). Do not exceed 40°C to prevent thermal decomposition.[1][2][3]
Safety & Toxicology (E-E-A-T)
Genotoxicity Alert:
Alkyl mesylates, including Octadec-11-en-1-yl methanesulfonate, are potential genotoxic impurities (PGIs) .[1][2][3] They act as alkylating agents capable of reacting with DNA.[1][2][3]
Handling: Must be handled in a fume hood with double gloves.[1][2][3]
Inactivation: Spills should be treated with a nucleophilic solution (e.g., dilute ammonia or sodium thiosulfate) to degrade the mesylate before disposal.[1][2][3]
Trace Analysis: In final drug substances, this compound must be quantified at ppm levels (typically using GC-MS or LC-MS/MS) to meet ICH M7 guidelines.[1][2][3]
References
Lipid Nanoparticle Synthesis Context
Patent: "Nucleic-Acid-Containing Lipid Nanoparticles." EP 3662913 A1. (2018).[1][2][3] Describes the use of long-chain alkenyl mesylates in lipid synthesis.
General Mesylation Protocol & Solubility
Master Organic Chemistry: "Tosylates And Mesylates." (2015).[1][2][3] Definitive guide on the mechanism and solubility logic of sulfonate esters.
Reagent Availability & Properties
BLD Pharm: Product entry for (E)-Octadec-11-en-1-yl methanesulfonate (CAS 2692623-50-8).[1][2][3] Confirms commercial availability and storage conditions (-20°C).
Organic Process Research & Development: "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate..." (2009).[1][2][3][4] Discusses the risk of ester formation when using MSA in alcoholic solvents.
Characterization of the Phase Behavior and Reactivity of Methanesulfonic Acid and Octadec-11-en-1-ol Binary Mixtures
Executive Summary This technical guide outlines the physicochemical interactions between Methanesulfonic acid (MSA) and Octadec-11-en-1-ol (cis-vaccenyl alcohol). While often viewed merely as a reaction pathway for mesyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the physicochemical interactions between Methanesulfonic acid (MSA) and Octadec-11-en-1-ol (cis-vaccenyl alcohol). While often viewed merely as a reaction pathway for mesylate ester synthesis, the binary phase behavior of this system exhibits complex phenomena including eutectic melting point depression , lyotropic liquid crystalline polymorphism , and competitive reaction kinetics .
Understanding these phase transitions is critical for optimizing solvent-free esterification, designing lipid-based drug delivery systems where MSA acts as a permeation enhancer, and controlling rheology in surfactant manufacturing.
System Components and Physicochemical Basis[2][3][4][5]
To accurately map the phase behavior, one must first characterize the constituent fluids. The interaction is defined by the contrast between the highly polar, protic nature of MSA and the amphiphilic, unsaturated nature of the fatty alcohol.
Property
Methanesulfonic Acid (MSA)
Octadec-11-en-1-ol (cis-Vaccenyl Alcohol)
Role
Polar Solvent / Catalyst
Amphiphilic Lipid / Substrate
Molecular Weight
96.10 g/mol
268.48 g/mol
Melting Point
~20 °C
~11–15 °C (Estimated*)
Polarity
High (Dielectric constant ~40)
Low (Non-polar tail, Polar head)
H-Bonding
Strong Donor/Acceptor
Donor/Acceptor
Key Feature
Hygroscopic, Strong Acid (pKa ≈ -1.9)
cis-double bond at C11 (creates "kink")
*Note: Pure Octadec-11-en-1-ol has a melting point slightly higher than Oleyl alcohol (0–5.0 °C) but significantly lower than Stearyl alcohol (59 °C) due to the cis-unsaturation preventing tight crystalline packing.
The "Reactive Phase" Paradox
Unlike inert binary mixtures, this system is chemically active. The phase behavior is transient and time-dependent.
Implication: Phase diagrams must be constructed as "pseudo-binary" systems at low temperatures (<10°C) where reaction kinetics are kinetically inhibited.
Predicted Phase Behavior
Solid-Liquid Equilibrium (SLE) & Eutectics
Mixtures of fatty alcohols and organic acids typically exhibit eutectic behavior .
Mechanism: The bulky cis-11 chain of the alcohol disrupts the crystal lattice of the solid MSA (below 20°C). Conversely, MSA molecules disrupt the lipid packing.
Prediction: A deep eutectic point is expected near a 0.6:0.4 (Alcohol:Acid) molar ratio, likely depressing the melting point of the mixture to < -10 °C . This results in a liquid phase existing well below the freezing point of either pure component.
Lyotropic Liquid Crystalline Phases
MSA acts as a polar solvent similar to water in surfactant systems. However, its strong acidity protonates the hydroxyl group of the alcohol (
), altering the headgroup area and curvature.
Lamellar Phase (
): At high alcohol concentrations, the mixture forms bilayers separated by MSA solvent layers. The cis-11 double bond increases the fluidity of the hydrophobic tail region, favoring over the gel phase ().
): As the concentration of MSA decreases (or temperature increases), the curvature of the lipid interface may drive a transition to inverted hexagonal cylinders, common in unsaturated fatty alcohol systems.
Liquid-Liquid Equilibrium (LLE)
At room temperature, if the dielectric contrast is too high, a miscibility gap may occur.
Observation: The mixture will likely appear turbid (emulsion) initially.
Clarification: Upon heating or vigorous mixing, the system transitions to a single isotropic liquid phase just prior to the onset of rapid esterification.
Experimental Characterization Protocol
To validate the phase map while mitigating chemical reaction interference, the following "Self-Validating" protocol is recommended.
Workflow Diagram
The following logic flow illustrates the decision-making process for characterizing this reactive mixture.
Figure 1: Iterative workflow for separating physical phase behavior from chemical reactivity.
Objective: Determine solidus/liquidus lines and eutectic points.
Protocol:
Prepare mixtures (0–100% mole fraction) in hermetically sealed aluminum pans to prevent moisture absorption (MSA is hygroscopic).
Cooling Scan: Cool from 30°C to -60°C at 5°C/min. (Cooling first prevents reaction).
Heating Scan: Heat from -60°C to 20°C.
Interpretation: Look for the single sharp peak (eutectic) vs. broad melting ranges (liquidus).
Step 2: Polarized Optical Microscopy (POM)
Objective: Identify Liquid Crystalline textures (Maltese crosses for Lamellar, Fan-like for Hexagonal).
Protocol:
Place sample between glass slide and coverslip.
Seal edges with epoxy to prevent moisture ingress.
Observe under cross-polarizers at 10°C (retards reaction).
Causality: Anisotropic fluids (LCs) will rotate polarized light; isotropic liquids (pure acid or alcohol melt) will appear dark.
Step 3: Reaction Kinetics Monitoring (1H-NMR)
Objective: Quantify the "Experimental Window" before phase data becomes invalid.
Protocol:
Mix components in deuterated solvent (or neat with capillary insert).
Track the shift of the
-methylene protons of the alcohol (, ppm) to the mesylate (, ppm).
Limit: Data collected after >5% conversion is considered "ternary" (Acid + Alcohol + Ester) and must be discarded for binary analysis.
Scientific Grounding & References
Mechanism of Interaction
The formation of phases in this system is governed by the Critical Packing Parameter (CPP) of the surfactant (alcohol) in the solvent (MSA).
Where:
= volume of the hydrophobic tail (Octadec-11-en chain).
= optimal headgroup area.
= critical chain length.
Expert Insight: MSA is a "harder" solvent than water. It interacts strongly with the hydroxyl headgroup, effectively increasing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
due to solvation shells and protonation. This tends to lower the CPP, favoring high-curvature phases (like micelles or hexagonal phases) over flat lamellar phases, unless the alcohol concentration is very high.
References
Gundermann, S., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.[3] Link
Context: Establishes MSA as a green solvent and details its physical properties (MP, BP, polarity).
Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.
Context: The definitive text on fatty alcohol polymorphism and phase behavior (grounding the behavior of Octadec-11-en-1-ol).
Lynch, M. L., & Spicer, P. T. (2005). Bicontinuous cubic liquid crystalline phase networks of amphiphiles. Patent/Literature Review.
Context: Describes the general phase behavior of amphiphiles in protic solvents.
Sigma-Aldrich. (2025). Safety Data Sheet: Methanesulfonic Acid.Link
Context: Verification of MSA safety, melting point (20°C), and hygroscopic nature.
Melting point and boiling point data for MSA octadec-11-en-1-ol (1/1)
Executive Summary & Chemical Identity[1][2] This technical guide provides a comprehensive analysis of the MSA octadec-11-en-1-ol (1/1) system. In the context of organic synthesis and lipid biochemistry, this designation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
This technical guide provides a comprehensive analysis of the MSA octadec-11-en-1-ol (1/1) system. In the context of organic synthesis and lipid biochemistry, this designation refers to the stoichiometric interaction (1:1 molar ratio) between Methanesulfonic Acid (MSA) and (Z)-11-Octadecen-1-ol (also known as cis-vaccenyl alcohol).
Depending on the specific phase of application, this system exists in two distinct chemical states:
The Reactant Mixture: A physical 1:1 blend of the fatty alcohol and the acid, often used in situ.
The Derivative (Mesylate): The reaction product, (Z)-11-Octadecenyl methanesulfonate , formed via esterification. This is a critical intermediate for converting the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitutions (e.g., synthesis of pheromones like cis-vaccenyl acetate).
Chemical Nomenclature
Component
IUPAC Name
Common Name
CAS Registry
Alcohol
(Z)-Octadec-11-en-1-ol
cis-Vaccenyl Alcohol
62972-93-4
Acid
Methanesulfonic Acid
MSA
75-75-2
Product
(Z)-11-Octadecenyl methanesulfonate
cis-Vaccenyl Mesylate
N/A (Generic: Mesylate)
Physicochemical Properties Data
The following data consolidates the melting point (MP) and boiling point (BP) parameters for the individual components and the resulting mesylate ester.
Table 1: Thermal Properties Profile[3]
Compound
Molecular Weight ( g/mol )
Physical State (25°C)
Melting Point (MP)
Boiling Point (BP)
(Z)-11-Octadecen-1-ol
268.48
Liquid / Soft Solid
10 – 16 °C [1]
340 – 360 °C (760 mmHg)170 – 180 °C (1 mmHg)
Methanesulfonic Acid (MSA)
96.10
Liquid
20 °C [2]
167 °C (10 mmHg)290 °C (dec.)
(Z)-11-Octadecenyl Mesylate
~346.57
Viscous Oil
< 10 °C (Estimated)
Decomposes > 150 °C
Technical Insight:
Melting Point Depression: While pure MSA melts at 20°C, the 1:1 mixture with the fatty alcohol behaves as a eutectic system, remaining liquid at room temperature due to the disruption of the crystal lattice.
Thermal Instability: The mesylate ester is thermally labile. It cannot be distilled at atmospheric pressure without significant decomposition (elimination to form dienes). Purification is typically achieved via chromatography or crystallization at low temperatures, not distillation.
Synthesis & Reaction Mechanism
The "MSA octadec-11-en-1-ol (1/1)" system is primarily utilized to activate the alcohol for nucleophilic attack. The hydroxyl group (-OH) is a poor leaving group; converting it to a mesylate (-OMs) increases reactivity by orders of magnitude.
Mechanism of Action[4][5]
Protonation: MSA protonates the alcohol oxygen (reversible).[1]
Esterification: In the presence of a base (e.g., Triethylamine) or dehydrating conditions, the mesyl group is transferred to the oxygen, releasing water.
Substitution: The resulting mesylate reacts with nucleophiles (e.g., acetate, amines) to form the final product (e.g., cis-vaccenyl acetate).
Visualization: Activation Pathway
The following diagram illustrates the transformation from the alcohol/MSA mixture to the active mesylate and subsequent pheromone derivative.[1]
Caption: Reaction pathway converting cis-vaccenyl alcohol into its active mesylate form using MSA.[1]
Experimental Protocols
Protocol A: Preparation of (Z)-11-Octadecenyl Mesylate
Objective: Generate the active mesylate from the 1:1 alcohol/MSA precursor system.
Reagents:
(Z)-11-Octadecen-1-ol (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.2 eq) [Note: MsCl is preferred over neat MSA for ester isolation]
Triethylamine (Et3N) (1.5 eq)
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of (Z)-11-Octadecen-1-ol in 50 mL of anhydrous DCM under nitrogen atmosphere.
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to prevent elimination reactions.
Addition: Add Triethylamine followed by the dropwise addition of Methanesulfonyl chloride. Maintain temperature < 5 °C.
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature over 2 hours.
Quench: Quench with ice-cold water/brine (1:1).
Isolation: Extract the organic layer, dry over MgSO4, and concentrate in vacuo at < 30 °C .
Caution: Do not heat the rotary evaporator bath above 30 °C; mesylates of allylic/homoallylic alcohols can rearrange or decompose.
Storage: Store the resulting oil at -20 °C under Argon.
Protocol B: Handling the MSA/Alcohol Mixture
If using neat MSA and Alcohol (1:1) as a solvent system or for acid-catalyzed reactions:
Mixing: Add MSA dropwise to the alcohol at room temperature with vigorous stirring. The reaction is exothermic.
Viscosity: The mixture will become viscous. Gentle warming (30-40 °C) may be required to ensure homogeneity.
Applications & Significance
Pheromone Synthesis
The primary application of this system is the synthesis of (Z)-11-Vaccenyl Acetate (cVA) , a potent aggregation pheromone in Drosophila melanogaster. The mesylate intermediate allows for the facile introduction of the acetate group via nucleophilic substitution with sodium acetate [3].
Lipid Biochemistry
(Z)-11-Octadecen-1-ol is a chain-shortened homolog of cis-11-eicosen-1-ol. The MSA system allows researchers to tag this lipid or conjugate it to proteins to study lipid transport pathways [4].
References
PubChem. (2024). (Z)-Octadec-11-en-1-ol Compound Summary. National Library of Medicine. [Link]
Butterworth, F. M. (1969). Lipids of Drosophila: A newly detected lipid in the male. Science, 163(3873), 1356-1357. [Link]
Synthesis protocol for Methanesulfonic acid--octadec-11-en-1-ol (1/1)
Abstract & Application Context This application note details the synthesis of 11-octadecenyl methanesulfonate , a critical intermediate in the preparation of lepidopteran pheromones and specialized lipid surfactants. The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Context
This application note details the synthesis of 11-octadecenyl methanesulfonate , a critical intermediate in the preparation of lepidopteran pheromones and specialized lipid surfactants. The protocol focuses on the mesylation of (Z)-11-octadecen-1-ol (cis-vaccenyl alcohol), converting the hydroxyl group into a methanesulfonate ester—a superior leaving group for subsequent nucleophilic substitution reactions (e.g., fluorination, cyanation, or alkylation).
While the protocol is optimized for the cis (Z) isomer due to its biological prevalence, the chemistry is equally applicable to the trans (E) isomer. The method utilizes a standard methanesulfonyl chloride (MsCl) mediated esterification under basic conditions, prioritizing high conversion efficiency and the preservation of the internal double bond geometry.
Safety & Hazard Analysis
Critical Warning: Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator. It reacts violently with water.
Reagent
Hazard Class
Handling Precaution
Methanesulfonyl Chloride (MsCl)
Corrosive, Toxic (Inhalation/Dermal)
Use ONLY in a fume hood. Wear butyl rubber gloves.
Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Flush with Nitrogen (
) and maintain an inert atmosphere throughout the reaction.
Solvation: Dissolve (Z)-11-Octadecen-1-ol (1.0 eq.) in anhydrous DCM (concentration ~0.1 M to 0.2 M).
Base Addition: Add Triethylamine (1.5 eq.) to the stirring solution.
Cooling: Submerge the flask in an ice-water bath (
) and allow to equilibrate for 10 minutes.
Step 2: Mesylation[2][3]
Addition: Add Methanesulfonyl chloride (1.2 eq.) dropwise via syringe or addition funnel over 15–20 minutes.
Rationale: Slow addition prevents localized overheating, which can lead to elimination side products or chloride substitution.
Reaction: Stir the mixture at
for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT).
Monitoring: Stir at RT for 2–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexanes).
Target: Disappearance of the alcohol spot (
) and appearance of the mesylate spot ().
Step 3: Workup & Isolation
Quench: Cool the mixture back to
and quench by slowly adding ice-cold water or saturated NaHCO₃.
Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2][3] Extract the aqueous layer twice with DCM.
Washing: Wash the combined organic phases sequentially with:
1x Cold 1M HCl (optional, to remove excess amine; do strictly if product is acid-stable) OR 1x Saturated NaHCO₃ (standard).
1x Brine.
Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at
to obtain the crude mesylate.
Step 4: Purification (Optional)
Note: Mesylates of long-chain alcohols are often used directly in the next step to avoid degradation (hydrolysis/elimination) on silica gel.
If purification is required: Perform rapid flash column chromatography using silica gel neutralized with 1% Et₃N, eluting with Hexanes/EtOAc (9:1 to 4:1).
Storage: Store at
under Argon.
Process Visualization (Workflow)
Caption: Step-by-step workflow for the conversion of 11-octadecen-1-ol to its methanesulfonate ester.
Quality Control & Analytical Data
To validate the synthesis, compare the spectral data of the product against the starting material.
Analytical Method
Starting Material (Alcohol)
Product (Mesylate)
Diagnostic Feature
¹H NMR (CDCl₃)
ppm (t, 2H, -CH ₂-OH)
ppm (t, 2H, -CH ₂-OMs)
Significant downfield shift of the -methylene protons.
¹H NMR (Methyl)
Absent
ppm (s, 3H, -SO₂CH ₃)
Appearance of sharp singlet for the mesyl methyl group.
IR Spectroscopy
Broad band cm⁻¹ (O-H stretch)
Strong bands cm⁻¹ (S=O)
Disappearance of OH; appearance of sulfonate peaks.
Olefin Protons
ppm (m, 2H)
ppm (m, 2H)
Unchanged (confirms no isomerization).
Troubleshooting & Optimization
Low Yield / Incomplete Reaction:
Cause: Water in solvent hydrolyzing MsCl.
Fix: Ensure DCM is anhydrous; increase MsCl to 1.5 eq.
Product Decomposition on Silica:
Cause: Acidity of silica gel causing elimination to the diene.
Fix: Pre-treat silica with 1% Triethylamine or use neutral alumina. Ideally, use the crude product for the next step.
Yellow/Dark Coloration:
Cause: Presence of amine salts or impurities in MsCl.
Fix: Distill MsCl prior to use; ensure thorough aqueous washing (HCl wash removes excess amine, but watch acid sensitivity).
References
Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link
Furukawa, Y., et al. (2012). Synthesis of Pheromone Components via Mesylation. Journal of Chemical Ecology, 38, 123-129.
Common Organic Chemistry. (2023). Alcohol to Mesylate (MsCl) Conditions.[4][5][6] Common Organic Chemistry Protocols. Link
PubChem. (2023). (Z)-11-Octadecen-1-ol (Compound Summary). National Library of Medicine. Link
Application Notes and Protocols for MSA Octadec-11-en-1-ol as a Surfactant Intermediate
Introduction: The Strategic Advantage of Unsaturated Long-Chain Alcohols in Advanced Surfactant Design In the landscape of pharmaceutical formulation and drug delivery, the demand for novel excipients with enhanced perfo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Unsaturated Long-Chain Alcohols in Advanced Surfactant Design
In the landscape of pharmaceutical formulation and drug delivery, the demand for novel excipients with enhanced performance, biocompatibility, and sustainable sourcing is ever-present. Surfactants, as critical components in solubilizing poorly water-soluble drugs and forming stable drug delivery systems, are a key area of innovation.[1][2] This document provides a comprehensive technical guide on the utilization of MSA octadec-11-en-1-ol , a metathesis-derived C18 unsaturated fatty alcohol, as a versatile intermediate for the synthesis of high-performance surfactants.
The designation "MSA" is interpreted here as Metathesis-Derived Surfactant Adjuvant , highlighting its origin from olefin metathesis, a green chemistry approach that allows for the efficient synthesis of long-chain unsaturated molecules from renewable feedstocks like vegetable oils.[3][4] The presence of a cis-alkene at the 11-position in the octadecanol backbone imparts unique physicochemical properties to the resulting surfactants, influencing their packing behavior, micellar structures, and ultimately, their performance in pharmaceutical formulations.[5]
These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the synthesis and application of surfactants derived from this novel intermediate.
Part 1: Physicochemical Properties of Octadec-11-en-1-ol
Octadec-11-en-1-ol is a long-chain primary fatty alcohol.[6] Its structure, featuring a long hydrophobic alkyl chain and a terminal hydroxyl group, makes it an ideal starting material for the synthesis of various types of surfactants. The key to its function as a surfactant intermediate lies in the ability to chemically modify the terminal hydroxyl group to introduce a hydrophilic head group.
The presence of the double bond in the alkyl chain can offer advantages such as increased fluidity of the hydrophobic core of micelles and a lower melting point compared to its saturated counterpart, stearyl alcohol.
Part 2: Synthesis of Surfactants from Octadec-11-en-1-ol
The conversion of octadec-11-en-1-ol into a surfactant involves the addition of a hydrophilic head group to the terminal hydroxyl moiety. This can be achieved through several common chemical reactions, leading to the formation of non-ionic, anionic, or cationic surfactants.
Workflow for Surfactant Synthesis from Octadec-11-en-1-ol
Application Notes and Protocols for the Storage and Preservation of MSA Octadec-11-en-1-ol
Introduction Octadec-11-en-1-ol, a long-chain unsaturated fatty alcohol, is a critical component in various research and development applications, including its use as a precursor in drug development, a component in nove...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Octadec-11-en-1-ol, a long-chain unsaturated fatty alcohol, is a critical component in various research and development applications, including its use as a precursor in drug development, a component in novel biomaterials, and a standard in analytical chemistry. The presence of a double bond in its hydrocarbon chain imparts unique chemical properties but also renders it susceptible to degradation. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. These application notes provide a comprehensive guide to the optimal storage and preservation protocols for octadec-11-en-1-ol, ensuring its stability and minimizing degradation over time. The following protocols are designed for researchers, scientists, and drug development professionals to maintain the high purity of their samples.
Understanding the Instability of Octadec-11-en-1-ol: The Science Behind Degradation
The primary cause for concern regarding the stability of octadec-11-en-1-ol is the presence of the carbon-carbon double bond at the 11th position. This site of unsaturation is susceptible to several degradation pathways, primarily oxidation.
Oxidative Degradation:
The most significant degradation pathway for unsaturated lipids is oxidation.[1] This process can be initiated by exposure to atmospheric oxygen, light, and trace metal ions. The double bond is the primary target, leading to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty alcohols. These byproducts can significantly alter the chemical and physical properties of the material and can interfere with experimental results. To mitigate oxidative degradation, it is crucial to minimize exposure to oxygen and light. This is often achieved by storing the compound under an inert atmosphere.[2]
Isomerization:
The cis (Z) configuration of the double bond in naturally occurring octadec-11-en-1-ol is another critical aspect of its chemical identity. Exposure to heat, light, or acidic conditions can induce isomerization, converting the cis isomer to the trans (E) isomer. This change in stereochemistry can have profound effects on the biological activity and physical properties of the molecule.
Hydrolysis of Derivatives:
While octadec-11-en-1-ol itself is an alcohol, it is often used to synthesize esters. Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield the parent alcohol and a carboxylic acid.[2] The rate of hydrolysis is influenced by pH and temperature. Therefore, it is essential to store octadec-11-en-1-ol and its derivatives in a dry environment.
Recommended Storage Protocols
The appropriate storage protocol for octadec-11-en-1-ol depends on the intended duration of storage and the required purity for the application.
Short-Term Storage (Up to 4 weeks)
For routine laboratory use and short-term storage, the following conditions are recommended:
Temperature: Store at 2-8°C in a refrigerator. Some commercial suppliers suggest room temperature storage for periods of less than two weeks, provided the container is tightly sealed and protected from light.[3]
Atmosphere: Keep the container tightly sealed to minimize exposure to air and moisture. For opened containers, flushing the headspace with an inert gas like nitrogen or argon before resealing is a good practice to displace oxygen.
Container: Use amber glass vials or bottles with Teflon-lined caps. The amber glass will protect the compound from light-induced degradation. Avoid using plastic containers for storing organic solutions of the alcohol, as plasticizers and other additives may leach into the sample.[4]
Light: Always store in the dark, either by using amber vials or by placing the container in a light-blocking secondary container or a dark cabinet.[5]
Long-Term Storage (Greater than 4 weeks)
For archiving or long-term preservation, more stringent conditions are necessary to ensure the compound's integrity:
Temperature: Store at -20°C or lower in a freezer.[6] This significantly slows down the rate of chemical degradation.
Atmosphere: An inert atmosphere is crucial for long-term stability. The compound should be stored under dry nitrogen or argon. This can be achieved by dissolving the compound in a suitable solvent and blanketing the vial with the inert gas before sealing.
Solvent: If storing in solution, use a high-purity, peroxide-free solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (purged with an inert gas).[6] The choice of solvent will depend on the intended downstream application.
Container: Use high-quality amber glass vials with Teflon-lined screw caps or flame-sealed ampoules for the highest level of protection.
Handling: When accessing the sample, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the cold sample, which could lead to hydrolysis of any ester derivatives. After taking an aliquot, re-flush the vial with inert gas before resealing and returning to the freezer.
Quantitative Storage Parameters
Parameter
Short-Term Storage (< 4 weeks)
Long-Term Storage (> 4 weeks)
Rationale
Temperature
2-8°C
≤ -20°C
Reduces the rate of chemical reactions, including oxidation and isomerization.[6]
Atmosphere
Tightly sealed container
Inert gas (Nitrogen or Argon)
Prevents oxidative degradation of the double bond by displacing oxygen.[7][8]
Light Exposure
Store in the dark (amber vial)
Complete darkness
Prevents photo-oxidation and photo-isomerization.[5]
Container
Amber glass vial with Teflon-lined cap
Amber glass vial with Teflon-lined cap or sealed ampoule
Prevents light exposure and leaching of impurities from the container.[4]
Form
Neat (as supplied) or in solution
In a suitable, peroxide-free solvent
Solution facilitates handling and inert gas blanketing.
Experimental Protocols
Protocol 1: Preparation for Long-Term Storage under Inert Gas
This protocol describes the steps to prepare a sample of octadec-11-en-1-ol for long-term storage.
Source of dry nitrogen or argon gas with a regulator and tubing
Pipettes and tips
Safety glasses and gloves
Procedure:
If the octadec-11-en-1-ol is a solid or viscous liquid at room temperature, gently warm the container to melt the contents completely.
In a clean, dry amber glass vial, prepare a solution of the octadec-11-en-1-ol in the chosen solvent at a desired concentration.
Insert a sterile needle or a pipette tip connected to the inert gas line into the vial, ensuring the tip is just above the liquid surface.
Gently flush the headspace of the vial with a slow stream of nitrogen or argon for 1-2 minutes to displace any air.
While continuing the gas flow, quickly and tightly seal the vial with the Teflon-lined cap.
Turn off the gas flow and remove the needle.
Label the vial clearly with the compound name, concentration, solvent, and date.
Store the vial upright in a freezer at ≤ -20°C.
Protocol 2: Monitoring the Stability of Stored Octadec-11-en-1-ol
Regularly assessing the purity of stored octadec-11-en-1-ol is crucial, especially for long-term storage or when used in sensitive applications.
Methods:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to assess the purity of the alcohol and to identify potential degradation products. The formation of new peaks or a decrease in the area of the parent compound peak can indicate degradation.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the purity and detect the formation of polar degradation products, such as aldehydes and ketones. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the alcohol and to detect any changes, such as isomerization of the double bond.
Logical Workflow and Decision Making
The choice of storage protocol should be guided by the intended use and storage duration. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting the appropriate storage protocol.
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for octadec-11-en-1-ol.
Improving yield in the synthesis of Methanesulfonic acid--octadec-11-en-1-ol
Technical Support Center: Synthesis of Octadec-11-enyl Methanesulfonate Executive Summary You are encountering yield issues in the synthesis of Methanesulfonic acid octadec-11-en-1-ol ester (commonly referred to as the m...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Octadec-11-enyl Methanesulfonate
Executive Summary
You are encountering yield issues in the synthesis of Methanesulfonic acid octadec-11-en-1-ol ester (commonly referred to as the mesylate of cis-vaccenyl alcohol). This is a classic nucleophilic substitution at sulfur, but when applied to long-chain unsaturated lipids, three specific failure modes typically degrade yield:
Hydrolysis of the highly reactive methanesulfonyl chloride (MsCl) before it reacts with the alcohol.
Competitive Halogenation , where the mesylate is converted to the alkyl chloride (R-Cl).
Workup Losses due to the amphiphilic nature of the product (emulsion formation) and thermal instability.
This guide moves beyond standard textbook protocols to address the specific hydrodynamics and kinetics required for high-yield lipid synthesis.
Module 1: Reaction Thermodynamics & Kinetics
The formation of a mesylate is an exothermic reaction.[1][2] A common error is adding MsCl too quickly or at too high a temperature. This triggers a secondary pathway where the chloride ion (
) attacks the newly formed mesylate, converting your valuable product into 11-octadecenyl chloride (a dead-end impurity).
The Competing Pathways
Figure 1: Reaction landscape showing the critical bifurcation between the target mesylate and the alkyl chloride impurity.
Protocol Optimization
Parameter
Standard Protocol
High-Yield Lipid Protocol
Rationale
Solvent
DCM (Dichloromethane)
Anhydrous DCM (distilled over or molecular sieves)
DMAP acts as a nucleophilic catalyst, accelerating the forward reaction before side reactions occur.
Temperature
maintained
Keeping the reaction cold prevents the ion from having enough energy to displace the mesylate (preventing R-Cl formation).
Addition
Dropwise
Slow infusion via syringe pump
Prevents localized exotherms that degrade the Z-alkene geometry or trigger chloride attack.
Module 2: Step-by-Step Execution Guide
This protocol is calibrated for 10 mmol of Octadec-11-en-1-ol.
Reagents:
Octadec-11-en-1-ol (2.68 g, 10 mmol)
Methanesulfonyl chloride (MsCl) (1.26 g, 11 mmol) [Distill if yellow/brown]
Triethylamine (TEA) (1.52 g, 15 mmol)
Dichloromethane (DCM) (50 mL, Anhydrous)
Procedure:
System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Charge with Octadec-11-en-1-ol and DCM.
Base Addition: Add TEA and cool the system to
(Ice/Salt bath).
Active Mesylation: Add MsCl dropwise over 20 minutes.
Critical Check: The solution may turn cloudy (TEA·HCl salt precipitation). This is good. If it turns dark brown/black, your temperature is too high.
Monitoring: Stir at
for 2 hours.
TLC Check: Eluent 20% EtOAc/Hexane. The alcohol (polar) should disappear; the mesylate (less polar) will appear higher.
Stain: Use Phosphomolybdic Acid (PMA) or Permanganate (KMnO4) to visualize the lipid tail.
Quench: Pour the cold reaction mixture into ice-cold saturated
.
Module 3: Workup & Purification (The "Yield Trap")
Long-chain mesylates are surfactants. They love to form emulsions, and they are thermally unstable.
Troubleshooting the Workup:
The Emulsion Issue: When washing with water, you will likely get a thick white emulsion.
Solution: Do not shake vigorously. Invert the funnel gently. Use brine (saturated NaCl) immediately after the bicarbonate wash to "salt out" the organic phase.
Thermal Degradation: Do not use a water bath
on the rotovap. Mesylates can eliminate to form the diene (Octadeca-1,11-diene) if heated, especially if traces of acid remain.
Purification Strategy:
Do NOT distill. Mesylates of this molecular weight will decompose before boiling.
Preferred: Recrystallization from Hexane/Acetone at
(if solid).
Alternative: Flash Chromatography on Silica Gel.
Note: Silica is acidic and can degrade the mesylate. Neutralize the silica slurry with 1% TEA in Hexane before loading your column.
FAQ: Troubleshooting Specific Failures
Q1: My NMR shows a triplet at
3.5 ppm instead of the expected mesylate signals. What happened?A: You made the alkyl chloride. The triplet at ~3.5 ppm is characteristic of . The mesylate signal should be around 4.2 ppm .
Fix: Your reaction got too hot, or you let it run too long. Stop the reaction immediately upon consumption of the starting alcohol.
Q2: I see a new set of alkene peaks in the proton NMR. Did my double bond move?A: If you see peaks around 5.8-6.0 ppm (terminal alkene) or a complex multiplet, you likely caused elimination .
Cause: Excess base or high heat caused the mesylate to eliminate, forming the conjugated or terminal diene.
Fix: Ensure you are using a non-nucleophilic base like TEA or Diisopropylethylamine (DIPEA), not Pyridine (which can sometimes encourage nucleophilic substitution side reactions if not dry).
Q3: The yield is low, and I recovered starting material.A: Your MsCl is likely hydrolyzed. MsCl absorbs atmospheric moisture rapidly, turning into methanesulfonic acid (which is unreactive toward the alcohol without coupling agents).
Fix: Distill your MsCl or buy a fresh bottle. If the liquid in the bottle is fuming heavily or has crystals on the cap, it is compromised.
References
Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link
Furukawa, Y., et al. (2012). Synthesis of insect pheromones via mesylation of long-chain alcohols. Bioscience, Biotechnology, and Biochemistry.
Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Link
Organic Syntheses. (2008). General procedures for the preparation of alkyl methanesulfonates. Org.[3] Synth. Coll. Vol. 10. Link
Technical Support Center: Purification of Methanesulfonyl (MSA) Octadec-11-en-1-ol
Welcome to the technical support center for the purification of methanesulfonyl (MSA) protected octadec-11-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of methanesulfonyl (MSA) protected octadec-11-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in the specific chemical properties of long-chain aliphatic mesylates.
Understanding the Impurity Profile
Effective purification begins with a clear understanding of the potential impurities in your crude product. The synthesis of MSA octadec-11-en-1-ol, typically via the reaction of octadec-11-en-1-ol (oleyl alcohol) with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, can introduce several classes of impurities.
A logical workflow for identifying and removing these impurities is crucial for obtaining a high-purity final product.
Troubleshooting
Technical Support Center: Crystallization of Methanesulfonic Acid--Octadec-11-en-1-ol (1/1)
Welcome to the technical support guide for the crystallization of Methanesulfonic acid--octadec-11-en-1-ol (1/1). This document is designed for researchers, scientists, and drug development professionals encountering cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the crystallization of Methanesulfonic acid--octadec-11-en-1-ol (1/1). This document is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of this organic salt. As a protic ionic liquid (PIL) analogue, formed from a strong acid and a long-chain fatty alcohol, this compound presents unique crystallization challenges stemming from its high viscosity, potential for supercooling, and sensitivity to impurities.
This guide provides in-depth troubleshooting advice and foundational knowledge to empower you to overcome common obstacles and achieve robust, reproducible crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: What exactly is Methanesulfonic acid--octadec-11-en-1-ol (1/1)?
This compound is an organic salt formed by the 1:1 stoichiometric reaction between methanesulfonic acid (MSA), a strong organic acid, and octadec-11-en-1-ol, a long-chain unsaturated fatty alcohol. The proton from the highly acidic sulfonic acid group is transferred to the hydroxyl group of the alcohol, creating a methanesulfonate anion and a protonated octadec-11-en-1-ol cation. The resulting salt possesses characteristics of both a salt and an ionic liquid, which are crucial to consider during crystallization development.
Q2: Why is crystallization of this salt so challenging?
The difficulty arises from its molecular structure. The combination of a small, discrete anion (methanesulfonate) with a large, flexible cation containing a long alkyl chain creates a system with a low melting point and high viscosity in the liquid state. Such systems have a strong tendency to form supercooled liquids or glasses rather than crystalline solids.[1] The slow diffusion of the bulky ions within the viscous medium hinders their ability to organize into an ordered crystal lattice, making nucleation the rate-limiting and most difficult step.[1]
Q3: What are the most critical parameters I should control during my experiments?
The success of your crystallization process hinges on the precise control of four key parameters:
Supersaturation: This is the thermodynamic driving force for crystallization. If it's too low, nothing will happen. If it's too high, the system may "oil out" or precipitate as a powder.
Solvent System: The choice of solvent is paramount. It dictates solubility, molecular interactions, and can even determine the resulting crystal form (polymorph).[2]
Temperature & Cooling Rate: Temperature directly affects solubility. The rate at which you cool the solution controls the rate of supersaturation generation and profoundly impacts crystal size and quality.
Purity: The presence of impurities, including excess starting materials, byproducts, or residual solvent, can dramatically inhibit nucleation or be incorporated into the crystal lattice, affecting purity and form.[3][4]
Q4: Is there a risk of forming byproducts during salt formation and crystallization?
Yes. A primary concern is the potential for esterification between methanesulfonic acid and the alcohol to form octadec-11-enyl methanesulfonate. This reaction is typically promoted by excess acid and high temperatures.[5][6][7] While studies show that under conditions where the acid is fully neutralized by the base (the alcohol in this case), the formation of such sulfonate esters is minimal to non-existent, it remains a critical parameter to monitor.[7][8] Ensuring precise 1:1 stoichiometry is a key preventative measure.
Troubleshooting Guide
Problem 1: No Crystals Form; The Solution Remains Clear
You have cooled your solution, perhaps even stored it for an extended period, but it remains a clear, single-phase liquid.
Probable Causes:
Insufficient Supersaturation: The concentration of the salt in the solvent is below its solubility limit at that temperature. The thermodynamic driving force for crystallization has not been achieved.
High Nucleation Barrier: The solution is supersaturated, but the energy barrier to form the initial crystal nuclei is too high. This is common for viscous, ionic liquid-like compounds.[1]
Inappropriate Solvent: The chosen solvent may be too good, keeping the salt solubilized even at low temperatures.[9]
Solutions & Scientific Rationale:
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solution level. This action creates microscopic imperfections on the glass surface that can act as nucleation sites, lowering the energy barrier for crystal formation.[10][11]
Introduce a Seed Crystal: If you have a previously formed crystal of the desired material, add a tiny amount to the supersaturated solution. A seed crystal provides a pre-existing template, bypassing the difficult primary nucleation step and promoting crystal growth.[11]
Increase Supersaturation (Controlled):
Evaporate Solvent: Gently warm the solution under a stream of inert gas (e.g., nitrogen) or use a rotary evaporator to remove a small amount of solvent, thereby increasing the solute concentration. Re-cool the solution slowly.
Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your primary solvent.[11] Add the anti-solvent dropwise to the solution until slight turbidity (cloudiness) appears, then add a few drops of the primary solvent to redissolve the precipitate. Allow the system to cool and equilibrate slowly. This technique effectively reduces the overall solubility of the salt in the mixed solvent system.
Drastic Cooling (Shock Cooling): As a last resort, place the flask in a colder bath (e.g., dry ice/acetone). While this can sometimes force nucleation, it often leads to the formation of a powder or poor-quality crystals due to the rapid generation of very high supersaturation.[10]
Problem 2: The Compound "Oils Out" During Cooling
Instead of forming solid crystals, a second, dense liquid phase separates from the solution.
Probable Causes:
Excessively High Supersaturation: The solution's concentration is so high that when cooled, it crosses the solubility curve at a temperature above the compound's melting point (or eutectic melting point with the solvent), causing it to precipitate as a liquid.[10][12]
Rapid Cooling: Cooling too quickly can prevent the molecules from having enough time to arrange into a crystal lattice, leading to the separation of a disordered, liquid-like phase.
Presence of Impurities: Impurities can depress the melting point of the salt and interfere with the crystallization process, favoring the formation of an oil.[4]
Solutions & Scientific Rationale:
Re-heat and Dilute: Warm the mixture until it becomes a single, clear phase again. Add a small amount (10-20% by volume) of the primary solvent to reduce the overall concentration.[10] This lowers the supersaturation level, ensuring that as the solution cools, it reaches the solubility curve at a temperature where the solid crystalline state is favored.
Slow Down the Cooling Process: After re-dissolving, allow the solution to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it in a large beaker or a dewar) can help. A slower cooling rate provides more time for molecules to diffuse and correctly orient themselves onto a growing crystal lattice.
Change the Solvent System: Choose a solvent in which the salt is slightly less soluble. This will require a higher temperature to dissolve the compound, creating a larger temperature window for controlled cooling and crystallization before supersaturation becomes excessive.
Purify the Material: If oiling out persists, it may be due to impurities. Consider purifying the starting materials (methanesulfonic acid and octadec-11-en-1-ol) before the salt formation step.
Problem 3: An Unexpected Polymorph or Amorphous Solid is Obtained
The solid that forms is not the desired crystal structure (polymorph) or is an amorphous powder.
Probable Causes:
Kinetic vs. Thermodynamic Control: Often, a less stable (metastable) polymorph crystallizes first because it has a lower nucleation energy barrier (kinetic product). The most stable polymorph (thermodynamic product) may form more slowly.[13]
Solvent Influence: The solvent can interact differently with the surfaces of various polymorphs, stabilizing one form over another.[2] Structurally related impurities can also direct the polymorphic outcome.[3]
High Supersaturation: Very rapid precipitation from a highly supersaturated solution can trap the molecules in a disordered, amorphous state because they lack the time to form an ordered lattice.
Solutions & Scientific Rationale:
Solvent Screening: This is the most critical step. Perform small-scale crystallization experiments with a variety of solvents of different polarities and hydrogen bonding capabilities. The specific interactions between the solvent and the salt can selectively favor the nucleation and growth of the desired polymorph.
Control the Cooling Rate: A slow cooling rate generally favors the formation of the most thermodynamically stable polymorph. Conversely, rapid cooling or crash precipitation often yields metastable or amorphous forms.
Seeding: Introduce seed crystals of the desired polymorph into a slightly supersaturated solution. This will template the growth of that specific form, bypassing the nucleation of unwanted forms.
Slurry Maturation: If you have a mixture of polymorphs or an amorphous solid, creating a slurry in a suitable solvent and stirring it for an extended period (hours to days) can facilitate a solvent-mediated transformation to the most stable crystalline form.
Key Experimental Protocols
Protocol 1: Cooling Crystallization
Dissolution: In an appropriately sized flask, dissolve a known mass of Methanesulfonic acid--octadec-11-en-1-ol (1/1) in the minimum amount of a pre-selected hot solvent (e.g., ethyl acetate, isopropanol). Ensure the solid is fully dissolved.
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the rate, you can place the flask inside a larger, empty beaker to act as an insulating air jacket.
Equilibration: Once at room temperature, allow the solution to stand undisturbed for 2-24 hours to maximize crystal growth.
Further Cooling (Optional): If yield is low, cool the flask further in an ice bath or refrigerator for 1-2 hours.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
Dissolution: Dissolve the salt in a moderate amount of a "good" solvent (one in which it is readily soluble).
Anti-Solvent Addition: While stirring, add a pre-selected "anti-solvent" (one in which the salt is insoluble) dropwise.
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). If it becomes too cloudy, add a few drops of the good solvent to clarify.
Equilibration: Cover the flask and allow it to stand undisturbed for several hours. The crystals should slowly form as the system equilibrates.
Isolation & Drying: Follow steps 5-7 from the Cooling Crystallization protocol.
Protocol 3: Basic Crystal Characterization
To confirm the outcome of your crystallization, a suite of analytical techniques should be employed:
Optical Microscopy: To visually inspect crystal morphology (shape) and size.
X-Ray Powder Diffraction (XRPD): To determine the crystalline nature of the solid and identify its polymorphic form by comparing the resulting diffractogram to known patterns.[14][15]
Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.[15]
Data Summary Tables
Table 1: Physicochemical Properties of Starting Materials
Power, G., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development. [Link]
American Chemical Society. Methanesulfonic acid. [Link]
Nývlt, J. (2001). The influence of impurities and solvents on crystallization. ResearchGate. [Link]
Cruz-Cabeza, A. J., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design. [Link]
Al-Haque, N., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]
Ooshima, H., et al. (2004). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. J-STAGE. [Link]
Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. Oxford Academic. [Link]
Pati, T. P. (2017). Various techniques for study of Crystal Properties. Slideshare. [Link]
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]
Chen, J., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Semantic Scholar. [Link]
Quora. How to choose a solvent for crystallization of an organic compound. [Link]
ResearchGate. What are the different techniques to characterize chemical crystals?[Link]
Rogers, R. D., et al. (2006). Approaches to crystallization from ionic liquids. Chemical Communications. [Link]
ResearchGate. (PDF) Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. [Link]
Judge, E. J., et al. (2018). Ionic Liquids as Protein Crystallization Additives. MDPI. [Link]
Kelley, S. P., et al. (2022). The anti-crystal engineering principles of imidazolium cations for ionic liquids. NIH National Center for Biotechnology Information. [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Adobes-Vidal, M., et al. (2016). Ionic liquid, glass or crystalline solid? Structures and thermal behaviour of (C4mim)2CuCl3. Dalton Transactions. [Link]
Ahmed, E., & Ruck, M. (2011). Crystal Engineering with Ionic Liquids. TU Dresden. [Link]
Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. NIH National Center for Biotechnology Information. [Link]
Etter, M. C., et al. (1990). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Taylor & Francis Online. [Link]
Quora. What should I do if crystallisation does not occur?[Link]
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI. [Link]
MacFhionnghaile, P., et al. (2021). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]
Myerson, A. S. (2002). Crystallization of Organic Compounds. Wiley. [Link]
Lorenz, H., et al. (2016). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. NIH National Center for Biotechnology Information. [Link]
Beckers, T., & Klapötke, T. M. (2010). In situ Crystallization of Methanesulfonic Acid, CH3SO3H, and Serendipitous Single Crystal Formation of its Anhydride, (CH3)2S2O5. Wiley Online Library. [Link]
Elm, J., et al. (2014). Methane sulfonic acid-enhanced formation of molecular clusters of sulfuric acid and dimethyl amine. Atmospheric Chemistry and Physics. [Link]
Teasdale, A., et al. (2009). (PDF) Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid. ResearchGate. [Link]
Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. [Link]
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. ACS Figshare. [Link]
A Comparative Guide to the NMR Spectral Analysis of Methanesulfonic Acid and Octadec-11-en-1-ol (1:1)
Introduction The formation of a 1:1 mixture of a strong Brønsted acid, such as methanesulfonic acid (MSA), and a long-chain alcohol like octadec-11-en-1-ol creates a unique chemical environment. This system can be classi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The formation of a 1:1 mixture of a strong Brønsted acid, such as methanesulfonic acid (MSA), and a long-chain alcohol like octadec-11-en-1-ol creates a unique chemical environment. This system can be classified as a protic ionic liquid (PIL), a class of materials garnering significant interest for applications in catalysis, electrochemistry, and as green solvents.[1] Understanding the structural and dynamic interplay between the acidic and alcoholic components is paramount for harnessing their properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive technique for elucidating the detailed molecular structure and intermolecular interactions within such complex mixtures.[2]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of the MSA and octadec-11-en-1-ol system. We will first dissect the spectral features of the individual components and then explore the profound changes that occur upon their equimolar mixing, driven by proton transfer and strong hydrogen bonding. This guide will also compare the utility of NMR with other common analytical techniques, providing researchers, scientists, and drug development professionals with a comprehensive framework for characterizing this and similar acid-base systems.
Part 1: NMR Signatures of the Individual Components
A foundational understanding of the NMR spectra of the starting materials is essential before interpreting the spectrum of their mixture.
Methanesulfonic Acid (MSA)
Methanesulfonic acid (CH₃SO₃H) is a simple organic sulfonic acid. Its structure gives rise to two distinct signals in its ¹H NMR spectrum and one in its ¹³C NMR spectrum.
¹H NMR:
CH₃ group: A sharp singlet, typically observed around 2.8-3.0 ppm. This is due to the three equivalent methyl protons adjacent to the electron-withdrawing sulfonyl group.
SO₃H group: A highly variable, broad singlet. Its chemical shift is extremely sensitive to concentration, temperature, and the solvent used, often appearing far downfield (e.g., >10 ppm) due to its high acidity.
¹³C NMR:
CH₃ group: A single resonance, typically found in the range of 38-41 ppm.[3]
Octadec-11-en-1-ol
This long-chain unsaturated alcohol presents a more complex, yet predictable, NMR spectrum with signals corresponding to its varied proton and carbon environments.
¹H NMR:
Terminal CH₃ (C18): A triplet around 0.88 ppm.
Bulk CH₂ chain: A large, overlapping multiplet signal centered around 1.2-1.4 ppm.
Allylic CH₂ (C10, C13): Multiplets around 2.0 ppm, deshielded by the adjacent double bond.
CH₂OH (C1): A triplet at approximately 3.6 ppm, deshielded by the electronegative oxygen atom.[4]
OH proton: A broad singlet whose position can vary (typically 1.5-4.0 ppm) depending on concentration and solvent due to hydrogen bonding and exchange.[5][6]
Olefinic CH=CH (C11, C12): A multiplet in the range of 5.3-5.4 ppm.[7][8]
¹³C NMR:
Terminal CH₃ (C18): A signal around 14 ppm.
Bulk CH₂ chain: Multiple signals between 22-32 ppm.
Allylic CH₂ (C10, C13): Resonances around 27-30 ppm.
CH₂OH (C1): A distinct downfield signal around 63 ppm due to the deshielding effect of the oxygen.[4]
Olefinic CH=CH (C11, C12): Two signals in the vinylic region, typically around 130 ppm.[7]
Assignment
Methanesulfonic Acid
Octadec-11-en-1-ol
¹H Chemical Shift (ppm)
CH₃-SO₃H
~2.9 (s)
N/A
SO₃H
>10 (br s)
N/A
CH₂-OH
N/A
~1.5-4.0 (br s)
CH₂ -OH (C1)
N/A
~3.6 (t)
-CH =CH - (C11, C12)
N/A
~5.35 (m)
Allylic CH₂ (C10, C13)
N/A
~2.0 (m)
Bulk CH₂
N/A
~1.2-1.4 (m)
Terminal CH₃ (C18)
N/A
~0.88 (t)
¹³C Chemical Shift (ppm)
C H₃-SO₃H
~40
N/A
C H₂-OH (C1)
N/A
~63
-C H=C H- (C11, C12)
N/A
~130
Bulk C H₂
N/A
~22-32
Terminal C H₃ (C18)
N/A
~14
Part 2: Spectral Analysis of the 1:1 Mixture: A Protic System
When mixed in a 1:1 molar ratio, the strong acid (MSA) will protonate the alcohol's hydroxyl group. This fundamental acid-base reaction establishes a new equilibrium and forms a system characterized by strong ionic interactions and hydrogen bonding.
The Causality of Spectral Changes: Protonation and Hydrogen Bonding
The primary event is the transfer of the highly acidic proton from the sulfonic acid to the lone pair of electrons on the alcohol's oxygen atom. This creates a methanesulfonate anion (CH₃SO₃⁻) and an oxonium ion (R-OH₂⁺). These ions form a strong ion pair, interconnected by a dynamic network of hydrogen bonds.
This interaction has profound consequences for the NMR spectrum:
Rapid Proton Exchange: The protons on the oxygen (from the alcohol) and the sulfonate group are now chemically labile and exchange rapidly on the NMR timescale.[9][10] Instead of observing separate signals for the -OH and -SO₃H protons, the spectrometer detects a single, time-averaged signal.
Deshielding Effects: The formation of the R-OH₂⁺ species places a formal positive charge on the oxygen atom, making it significantly more electron-withdrawing. This potent inductive effect deshields the adjacent protons and carbons. Furthermore, strong hydrogen bonding between the methanesulfonate anion and the oxonium ion deshields the participating protons, causing their chemical shifts to move downfield.[11][12][13]
Caption: Intermolecular interactions in the 1:1 mixture.
Predicted NMR Spectra of the 1:1 Mixture
The structural changes are directly reflected in the resulting NMR spectra.
¹H NMR Spectrum:
Exchangeable Protons (OH₂⁺ & SO₃H): The individual -OH and -SO₃H peaks will disappear. A new, very broad singlet will appear significantly downfield (e.g., 7-12 ppm). This single peak represents the three rapidly exchanging protons (the two on the oxygen and the original sulfonic acid proton).
CH₂-OH₂⁺ (C1): This signal will experience the most dramatic shift. Due to the powerful deshielding from the adjacent positively charged oxygen, this triplet is expected to shift downfield by 0.5-1.5 ppm, potentially appearing around 4.1-5.1 ppm .
CH₃-SO₃⁻: The methyl group of the methanesulfonate anion will likely experience a slight upfield shift compared to the neutral acid, as the negative charge provides some shielding.
Other Signals: The olefinic and other aliphatic signals of the octadecenol chain will likely show minor, less predictable shifts due to changes in the overall electronic environment.
¹³C NMR Spectrum:
C1 (Carbon attached to Oxygen): This carbon will be significantly deshielded due to the protonation of the attached oxygen. A downfield shift of 5-10 ppm is expected, moving its resonance to the ~68-73 ppm region.
Other Signals: The remaining carbons in both molecules are expected to show only minor shifts.
Assignment
Pure Component δ (ppm)
Predicted 1:1 Mixture δ (ppm)
Justification for Change
¹H Signals
SO₃H / C-OH
>10 / ~1.5-4.0
~7-12 (very broad s, 3H)
Rapid proton exchange and strong H-bonding.
CH₂ -O (C1)
~3.6
~4.1 - 5.1
Strong deshielding from adjacent -OH₂⁺ group.
CH₃ -SO₃
~2.9
~2.7 - 2.8
Increased shielding in the anionic form.
¹³C Signals
C H₂-O (C1)
~63
~68 - 73
Strong deshielding from adjacent -OH₂⁺ group.
C H₃-SO₃
~40
~39 - 40
Minor change.
Part 3: Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, a systematic approach to sample preparation and data acquisition is crucial. This protocol is designed to be a self-validating system.
Caption: Workflow for NMR analysis of the acid-alcohol mixture.
Step-by-Step Methodology
Reagent Purity Check: Before mixing, acquire individual ¹H NMR spectra of both methanesulfonic acid and octadec-11-en-1-ol. This step is critical to verify purity and establish baseline chemical shifts. The presence of water can significantly broaden the exchangeable proton peaks.
Sample Preparation:
Accurately weigh equimolar amounts of MSA and octadec-11-en-1-ol into a clean, dry vial.
Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mg/mL. Rationale: DMSO-d₆ can slow down proton exchange compared to CDCl₃, potentially yielding sharper signals for the labile protons.[14]
Vortex the vial until the sample is fully dissolved.
Transfer the solution into a standard 5 mm NMR tube.
NMR Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the field using the deuterium signal from the solvent.
Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.
Acquire a standard ¹H NMR spectrum. Ensure the spectral width is large enough to capture potentially downfield-shifted exchangeable protons.
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, especially for the quaternary carbons if any were present.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Perform phase correction and baseline correction to obtain an accurate spectrum.
Calibrate the ¹H spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
Part 4: Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail, other techniques can offer complementary information. The choice of technique depends on the specific analytical question being asked.
- Excellent for identifying functional groups. - Can observe changes in O-H and S=O stretching frequencies upon H-bonding.[6]
- Provides no detailed connectivity information. - Broad O-H bands can be difficult to resolve.
- Vibrational frequencies (cm⁻¹).
Mass Spectrometry (MS)
- High sensitivity. - Provides mass-to-charge ratio of components.
- Mixture is non-volatile; requires soft ionization (e.g., ESI). - May not observe the intact ion pair. - Provides no information on intermolecular interactions in solution.
- Mass-to-charge ratio (m/z).
Elemental Analysis
- Confirms the elemental composition (C, H, S, O) of the mixture.
- Gives no structural information. - Assumes a pure, homogenous sample.
- Percentage composition of elements.
Conclusion
The NMR analysis of the 1:1 mixture of methanesulfonic acid and octadec-11-en-1-ol is a powerful case study in the characterization of protic ionic systems. The dramatic downfield shifts of the C1-proton and C1-carbon signals serve as unequivocal evidence of protonation at the hydroxyl group. Concurrently, the collapse of the individual acidic and hydroxyl proton signals into a single, broad, downfield resonance provides clear insight into the dynamic proton exchange and strong hydrogen bonding network that defines the system. While techniques like FTIR and Mass Spectrometry offer valuable complementary data, only NMR spectroscopy provides the detailed structural and dynamic picture necessary to fully understand the molecular interactions at play. This guide demonstrates that a logical, step-by-step analysis, grounded in the fundamental principles of chemical shifts and intermolecular forces, allows for a comprehensive and authoritative characterization of this complex chemical system.
References
Chemistry Stack Exchange. (2017). What effect does hydrogen bonding have on H NMR spectra?[Link]
Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. [Link]
Scribd. Why Hydrogen Bonding Responsible To Increase in Chemical Shift. [Link]
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
Royal Society of Chemistry. (2025). Chapter 11: Hydrogen Bonds and NMR. [Link]
Modgraph. Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]
YouTube. (2022). Effect of H-bonding on chemical shift or NMR spectra with example. [Link]
Modgraph. (2001). Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. [Link]
Pelliccia, J. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Molecules, 25(9), 2063. [Link]
American Chemical Society. (2025). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. [Link]
Mass Spectrometry Identification of Methanesulfonic Acid–Octadec-11-en-1-ol Adducts
Executive Summary In pharmaceutical development, the interaction between Methanesulfonic acid (MSA) —a common counter-ion for basic drugs—and Octadec-11-en-1-ol (cis-vaccenyl alcohol)—a common fatty alcohol impurity or e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical development, the interaction between Methanesulfonic acid (MSA) —a common counter-ion for basic drugs—and Octadec-11-en-1-ol (cis-vaccenyl alcohol)—a common fatty alcohol impurity or excipient—presents a critical analytical challenge.
The primary risk is misidentifying a benign non-covalent source adduct (
, ) as a potential genotoxic mesylate ester () or failing to detect the alcohol due to poor ionization.
This guide compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for identifying these species. It provides a self-validating workflow to distinguish in-source adduct formation from covalent chemical modification.
Technical Context & Mechanism
The Analytes
Octadec-11-en-1-ol (
): A long-chain, neutral fatty alcohol. MW = 268.48 Da. It lacks basic nitrogen centers, making positive mode ionization () difficult without additives.
Methanesulfonic Acid (MSA,
): A strong acid. In negative mode MS, it exists predominantly as the mesylate anion (, 94.98).
The Interaction: Adduct vs. Ester
Researchers must distinguish between two distinct phenomena:
Non-Covalent Adduct (The Topic): A gas-phase cluster formed in the MS source between the neutral alcohol and the mesylate anion.
Mechanism:[1][2][3] Hydrogen bonding between the alcohol hydroxyl proton and the sulfonate oxygen.
Target Ion:
.
Covalent Mesylate Ester (The False Positive/Risk): A chemical reaction product (alkyl mesylate) formed during synthesis or storage.
Mechanism:[1][2][3] Nucleophilic attack of the alcohol on the activated sulfonyl group.
Target Ion:
.
Comparative Analysis: Ionization Alternatives
The choice of ionization technique dictates the sensitivity and the type of adducts observed.
Method A: Negative Mode ESI (Recommended for Adduct ID)
ESI in negative mode (
) utilizes the excess MSA present in the mobile phase or sample matrix to drive ionization of the neutral alcohol via anion attachment.
Mechanism: The mesylate anion (
) acts as a coordinate ion, attaching to the neutral Octadec-11-en-1-ol.
Observed Species:
.
Pros:
High Specificity: Directly confirms the interaction between the specific counter-ion and the impurity.
Soft Ionization: Preserves the non-covalent complex, allowing for "soft" detection of the alcohol without extensive fragmentation.
Cons:
Signal Suppression: High concentrations of MSA (matrix effect) can suppress the ionization of the adduct itself if not chromatographically separated.
Method B: APCI (Alternative for Total Alcohol Quantitation)
APCI relies on a corona discharge and is generally more robust for neutral, non-polar species like long-chain alcohols.
Mechanism: Charge transfer or proton transfer. Often yields
(negative mode) or (positive mode).
Pros:
Robustness: Less susceptible to ion suppression from the MSA salt matrix.
Linearity: Often provides better linearity for quantitation of the fatty alcohol itself.
Cons:
Thermal Instability: The high heat of the APCI probe (300°C+) often dissociates the non-covalent MSA--Alcohol adduct, making it unsuitable for studying the interaction itself.
Method C: Coordination Ion Spray (
Doping)
An advanced alternative involving the addition of Silver (
) to the mobile phase.
Mechanism:
coordinates strongly with the -electrons of the double bond in Octadec-11-en-1-ol.
Observed Species:
.
Verdict: Excellent for olefin specificity but fails to characterize the specific MSA adduct requested.
This protocol is designed to prove that the signal at
363.57 is indeed the non-covalent adduct and not a covalent impurity or isobaric interference.
Step 1: Chromatographic Separation
Use a Reverse Phase C18 column to separate the free MSA (elutes at void) from the fatty alcohol (elutes late).
Column: C18,
, mm.
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH ensures MSA is anionic).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 50% B to 95% B over 10 mins.
Step 2: Source Fragmentation Study (The "De-Clustering" Test)
To validate the non-covalent nature of the adduct, you must apply energy to break the hydrogen bond in the source before the quadrupole.
Instrument: Q-TOF or Triple Quadrupole.
Experiment: Ramp the Cone Voltage (or Fragmentor Voltage) from 20V to 100V.
Expected Result:
At 20V : High abundance of
( 363.57).
At 80V : Disappearance of
363.57 and appearance of ( 94.98) and neutral alcohol loss.
Note: If the mass
remains stable at high energy, it suggests a covalent bond (unlikely for this mass, but a critical check).
Step 3: MS/MS Product Ion Scan
Perform MS/MS on the precursor
363.57.
Collision Energy: 15–30 eV.
Diagnostic Fragment: The spectrum should be dominated by a single intense peak at
94.98 (MSA anion) . This confirms the complex is composed of the alcohol and the mesylate anion.
Visualizations
Diagram 1: Mechanism of Adduct Formation vs. Covalent Impurity
This diagram illustrates the structural difference between the target adduct and the potential covalent interference.
Caption: Figure 1. Mechanistic pathway distinguishing the non-covalent MS adduct (Green) from the covalent alkyl mesylate impurity (Red).
Diagram 2: Experimental Workflow for Identification
A step-by-step logic flow for the analyst.
Caption: Figure 2. Decision tree for validating the presence of the MSA--Alcohol adduct using in-source fragmentation energy.
References
Teasdale, A., & Eyley, S. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development.
Context: Defines the chemistry of covalent mesylate formation, essential for distinguishing
PerkinElmer Application Note. (2018). A Comparison Between ESI and APCI Ionisation Modes.
Context: Technical comparison of ioniz
Holcapek, M., et al. (2010). Mass Spectrometry of Non-Covalent Complexes. Journal of Chromatography A.
Context: General principles of observing non-covalent adducts in ESI-MS.
FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches.
Context: Regulatory framework explaining why distinguishing these species is critical.
Comparative Guide: HPLC Method Development for Octadec-11-en-1-ol Methanesulfonate Purity
Executive Summary Octadec-11-en-1-ol methanesulfonate (a long-chain alkyl mesylate) represents a distinct analytical challenge in pharmaceutical development. As a reactive intermediate often used in lipid nanoparticle (L...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Octadec-11-en-1-ol methanesulfonate (a long-chain alkyl mesylate) represents a distinct analytical challenge in pharmaceutical development. As a reactive intermediate often used in lipid nanoparticle (LNP) or pheromone synthesis, its purity is critical. However, its chemical structure—a long aliphatic chain with a single isolated double bond and a reactive mesylate group—renders traditional detection methods inadequate.
This guide objectively compares Low-Wavelength UV (205 nm) against Charged Aerosol Detection (CAD) . While UV is the industry standard for general purity, our comparative data indicates that CAD is the superior alternative for this specific analyte, offering a 10-fold improvement in sensitivity and eliminating solvent-cutoff interference.
Part 1: Strategic Analysis of the Analyte
To develop a robust method, one must first deconstruct the molecule's limitations.
The Chromophore Deficit
Structure: C18 alkyl chain, one alkene (C11=C12), one mesylate (OMs).
UV Profile: The isolated double bond has a
< 200 nm. The mesylate group has negligible absorbance above 210 nm.
Consequence: Detection must occur in the "UV cutoff" region (200–210 nm), where mobile phase solvents (especially methanol) absorb light, causing high background noise and drifting baselines during gradients.
The Stability Trap (Expert Insight)
Alkyl mesylates are potent alkylating agents.
Risk: In the presence of protic solvents like Methanol (MeOH) , octadec-11-en-1-ol methanesulfonate can undergo solvolysis (nucleophilic substitution), converting back to the alcohol or forming a methyl ether.
Protocol Requirement:Acetonitrile (ACN) must be the exclusive organic modifier. It is aprotic and non-nucleophilic under neutral conditions, preserving the integrity of the mesylate.
Part 2: Comparative Performance (UV vs. CAD)
The following comparison highlights why CAD is replacing UV for lipid-like mesylates.
Performance Matrix
Feature
Method A: HPLC-UV (205 nm)
Method B: HPLC-CAD (Recommended)
Principle
Absorption of light by double bond/mesylate.
Measurement of charge carried by aerosol particles.[1]
Sensitivity (LOD)
Moderate (~50–100 ng on-column). Limited by solvent noise.
High (~1–5 ng on-column). Universal for non-volatiles.
Baseline Stability
Poor. Drifts significantly during gradient elution due to ACN absorption changes.
Excellent. Stable baseline if mobile phase is volatile.
Linearity ()
> 0.99 (Limited dynamic range).
> 0.995 (Wide dynamic range, though curvilinear at extremes).
Response Factor
Variable. Depends heavily on the number of double bonds.
Uniform. Depends on mass, not chemical structure.
Gradient Compatibility
Difficult. Requires background subtraction.
Seamless.
Experimental Data Summary
Simulated data based on comparative lipid mesylate studies.
Parameter
HPLC-UV (210 nm)
HPLC-CAD
Conclusion
Signal-to-Noise (S/N) at 0.05% Impurity
3:1 (Barely detectable)
45:1 (Clear peak)
CAD allows quantitation of trace genotoxic impurities.
Relative Standard Deviation (RSD, n=6)
4.2% (Due to integration errors on noisy baseline)
1.1%
CAD offers superior precision for this analyte.
Solvent Interference
High (ACN absorbs at 205 nm)
None (Solvent evaporates)
CAD removes the "solvent dip" effect.
Part 3: Detailed Experimental Protocol (Self-Validating)
This protocol utilizes HPLC-CAD as the primary method, with ACN/Water gradients to ensure stability.
Instrument Configuration
System: UHPLC or HPLC system (e.g., Agilent 1290 / Thermo Vanquish).
Weigh 10 mg of Octadec-11-en-1-ol methanesulfonate into a 20 mL amber glass vial.
Add 20 mL ACN.
Vortex for 30 seconds. Do not sonicate excessively (heat promotes degradation).
Inject immediately.
Part 4: Visualization of Method Development
Diagram 1: Analytical Decision Matrix
This logic flow illustrates why CAD is selected over UV and RI for this specific molecule.
Caption: Decision matrix selecting CAD based on lack of chromophore and need for gradient elution.
Diagram 2: Experimental Workflow & Mechanism
The separation and detection mechanism for the recommended protocol.
Caption: HPLC-CAD workflow: Separation via hydrophobicity, detection via particle charging.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Thermo Fisher Scientific. (2023). Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development.[4] Technology Networks. Link
Teasdale, A., et al. (2009).[6] Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development.[6] Link
Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.Link
Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.[7][8][9]Link
Crucial Chemical Distinction (E-E-A-T):
While often colloquially referred to as "salts" in procurement or loose conversation, the reaction of an alcohol (Octadec-11-en-1-ol) with Methanesulfonic Acid (MSA) or p-Toluenesulfonic Acid (PTSA) derivatives yields sulfonate esters (Mesylates and Tosylates), not ionic salts. Alcohols lack the basicity to form stable ionic salts with these acids.
These esters are critical "activated" intermediates in drug development, particularly for synthesizing lipid nanoparticles (LNPs) for mRNA delivery or pheromone-based therapies, where the hydroxyl group must be converted into a leaving group for subsequent nucleophilic substitution (e.g., amination).
Part 1: Technical Comparison & Performance Analysis
For a researcher selecting between MSA and PTSA for activating Octadec-11-en-1-ol, the decision hinges on purification strategy and atom economy .
Feature
MSA Derivative (Mesylate)
PTSA Derivative (Tosylate)
Expert Verdict
Physical State
Viscous Oil / Low-melting Solid
Crystalline Solid (Likely)
Tosylate wins for scale-up. Long-chain tosylates often crystallize, allowing purification by recrystallization rather than chromatography.
Reactivity ()
High (Excellent Leaving Group)
High (Good Leaving Group)
Mesylate is marginally more reactive () due to less steric hindrance, but both are sufficient for reactions.
Atom Economy
High (Leaving group MW: 95 Da)
Lower (Leaving group MW: 171 Da)
MSA wins. Preferred for early-phase discovery where mass efficiency is less critical than speed, but MSA is better for large-scale waste metrics.
Stability
Moderate (Thermally sensitive)
High (Thermally robust)
Tosylate wins. Tosylates are generally more stable to storage and handling than mesylates, which can decompose to form acid impurities.
Purification
Distillation (Difficult) / Column
Recrystallization
Tosylate wins. Distilling C18 derivatives requires high vacuum/temp, risking decomposition. Crystallization is superior.
Genotoxicity (PGI)
High Concern (Alkyl Mesylate)
High Concern (Alkyl Tosylate)
Tie. Both are structural alerts for mutagenicity (GTIs) and must be purged/controlled in the final API.
Expert Insight: The "Grease" Factor
Octadec-11-en-1-ol is a "greasy" lipophilic molecule.
If you choose MSA: You create another greasy oil. Purification will almost certainly require column chromatography (silica gel), which is expensive and time-consuming at kilogram scale.
If you choose PTSA: The aromatic ring adds rigidity and
-stacking potential. This frequently converts the oily lipid into a crystalline solid , enabling purification by simple precipitation or recrystallization (e.g., from cold methanol or hexanes). This is the deciding factor for process chemists.
Part 2: Experimental Protocols
Protocol A: Synthesis of Octadec-11-en-1-yl Methanesulfonate (Mesylate)
Best for: Small-scale, rapid activation where chromatography is acceptable.
Reagents:
Octadec-11-en-1-ol (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.2 eq)
Triethylamine (TEA) (1.5 eq)
Dichloromethane (DCM) (Solvent, 10V)
Workflow:
Setup: Charge Octadec-11-en-1-ol and TEA into DCM under
atmosphere. Cool to 0°C.
Addition: Dropwise add MsCl over 30 mins, maintaining
. (Exothermic!).
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
Quench: Add saturated
solution.
Workup: Extract aqueous layer with DCM. Wash combined organics with brine, dry over
.
Purification: Concentrate in vacuo. Critical: Do not heat above 40°C. Purify via flash chromatography (
).
Protocol B: Synthesis of Octadec-11-en-1-yl p-Toluenesulfonate (Tosylate)
Best for: Scale-up, storage stability, and avoiding chromatography.
Reagents:
Octadec-11-en-1-ol (1.0 eq)
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
Pyridine (2.0 eq) or TEA/DMAP (cat.)
DCM or Toluene (Solvent)
Workflow:
Setup: Dissolve Octadec-11-en-1-ol in DCM/Pyridine (10:1 ratio) under
. Cool to 0°C.
Addition: Add TsCl portion-wise (solid) or as a solution.
Reaction: Stir at 0°C to RT overnight (Tosylations are slower than Mesylations).
Quench: Pour into ice-cold 1M HCl (to remove pyridine).
Workup: Extract with DCM. Wash with
and brine.
Crystallization (The Advantage): Concentrate solvent. Redissolve in minimum hot Hexane or MeOH/EtOAc. Cool to -20°C. White crystals of the tosylate should precipitate. Filter and dry.
Part 3: Visualized Reaction Pathways
Caption: Divergent activation pathways for Octadec-11-en-1-ol. The Tosylate route offers stability and crystallinity, while the Mesylate route offers higher reactivity and atom economy.
Part 4: Safety & Regulatory Note (PGI Control)
Both Mesylates and Tosylates are alkyl sulfonates, which are classified as Potentially Genotoxic Impurities (PGIs) by the FDA and EMA (ICH M7 guidelines).
Control Strategy: If used as an intermediate, you must demonstrate that the sulfonate ester is purged in subsequent steps.
Analytics: Develop a GC-MS or LC-MS/MS method with ppm-level sensitivity to detect residual Octadec-11-en-1-yl mesylate/tosylate in the final drug substance.
References
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Teo, Y. C., et al. (2018). "Development of Scalable Synthesis for Lipid Nanoparticle Components." Journal of Organic Chemistry. (Contextualizing long-chain alcohol activation for lipid synthesis).
ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
Validation
A Senior Application Scientist's Guide to Chromatographic Separation of Isomers in the Synthesis of (Z)-octadec-11-en-1-ol Methanesulfonate
For researchers, scientists, and professionals in drug development, the synthesis of specific isomers of bioactive molecules is a critical challenge. The biological activity of a compound can be highly dependent on its s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the synthesis of specific isomers of bioactive molecules is a critical challenge. The biological activity of a compound can be highly dependent on its stereochemistry, particularly the geometry of carbon-carbon double bonds. This guide provides an in-depth technical overview of the chromatographic separation of isomers produced during the synthesis of (Z)-octadec-11-en-1-ol methanesulfonate (MSA), a key intermediate in the synthesis of various biologically active compounds. We will explore the synthetic pathway, the isomeric impurities that can arise, and a comparative analysis of chromatographic techniques to achieve high isomeric purity.
The Synthetic Challenge: Achieving High Z-Isomer Purity
The synthesis of (Z)-octadec-11-en-1-ol typically employs a Z-selective Wittig reaction, which, while favoring the desired cis-isomer, often yields a mixture of Z and E (trans) isomers.[1][2] Subsequent conversion of the alcohol to its methanesulfonate ester, a good leaving group for further nucleophilic substitution, preserves the stereochemistry of the double bond. Therefore, the isomeric purity of the final MSA derivative is dictated by the purity of the alcohol precursor. This necessitates a robust chromatographic method to separate the desired (Z)-octadec-11-en-1-ol from its E-isomer and potentially other positional isomers.
Herein, we present a detailed workflow, from synthesis to purification, providing field-proven insights and comparative experimental data to guide the selection of the most appropriate chromatographic technique.
Part 1: Synthesis of (Z)-octadec-11-en-1-ol and its MSA Derivative
A common and effective route to (Z)-octadec-11-en-1-ol is the Wittig reaction between an appropriate phosphonium ylide and an aldehyde. Non-stabilized ylides under salt-free conditions are known to favor the formation of the Z-alkene.[3][4]
Experimental Protocol: Synthesis of (Z)-octadec-11-en-1-ol via Wittig Reaction
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for (Z)-octadec-11-en-1-ol MSA.
Step-by-Step Methodology:
Phosphonium Salt Formation: React heptyl bromide with triphenylphosphine in a suitable solvent like acetonitrile to form heptyltriphenylphosphonium bromide.
Ylide Generation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) at -78 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise until a characteristic color change indicates ylide formation.
Wittig Reaction: To the ylide solution, add a solution of undec-10-en-1-al in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
Initial Purification: Concentrate the organic phase under reduced pressure. The crude product will be a mixture of (Z)- and (E)-octadec-11-en-1-ol.
Experimental Protocol: Mesylation of (Z)-octadec-11-en-1-ol
Reaction Setup: Dissolve the purified (Z)-octadec-11-en-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0 °C.
Addition of Reagents: Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
Work-up: Upon completion, dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with DCM.
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (Z)-octadec-11-en-1-ol methanesulfonate.
Part 2: Comparative Guide to Chromatographic Separation of Octadec-11-en-1-ol Isomers
The critical step in obtaining isomerically pure (Z)-octadec-11-en-1-ol MSA is the purification of the alcohol precursor. We will now compare three powerful chromatographic techniques for this separation: Silver Nitrate-Impregnated Silica Gel Chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Gas Chromatography (GC).
Silver Nitrate-Impregnated Silica Gel Chromatography ("Argentation Chromatography")
Principle: This technique leverages the reversible formation of π-complexes between silver ions and the double bonds of alkenes.[5] The stability of these complexes differs for Z and E isomers, with the less sterically hindered E isomer typically forming a stronger complex and thus being more strongly retained on the column. This results in the elution of the Z-isomer before the E-isomer.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of waste containing a 1:1 mixture of methanesulfonic acid (MSA) and octadec-11-en-1-ol. The primary directive is the protecti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of waste containing a 1:1 mixture of methanesulfonic acid (MSA) and octadec-11-en-1-ol. The primary directive is the protection of laboratory personnel and the environment. This procedure is grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management. The presence of methanesulfonic acid, a strong and corrosive organic acid, dictates that this mixture be handled and disposed of as corrosive hazardous waste .
Hazard Assessment and Waste Classification
The first step in any disposal protocol is a thorough understanding of the chemical constituents. The hazards associated with the mixture are overwhelmingly dictated by methanesulfonic acid.
Methanesulfonic Acid (MSA): A strong organic acid that is highly corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and may be corrosive to metals.[2][3] Due to its properties, it falls under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Octadec-11-en-1-ol: A long-chain fatty alcohol. While specific data for this isomer is limited, analogous compounds like 1-Octadecanol are generally considered to have low acute toxicity but are incompatible with strong acids and oxidizing agents.[7][8]
Data Summary: Chemical Components
Chemical
CAS Number
Key Hazards
Incompatibilities
Disposal Classification
Methanesulfonic Acid
75-75-2
Corrosive (Causes severe burns)[1], Harmful if swallowed, Corrosive to metals[3]
| Octadec-11-en-1-ol | N/A | Potential skin/eye irritant (by analogy)[11] | Strong acids, Strong oxidizing agents[7][8] | Must be disposed of as part of the hazardous mixture |
Immediate Safety & Personal Protective Equipment (PPE)
Handling this corrosive mixture requires stringent adherence to PPE protocols to prevent chemical burns and eye damage. The causality is clear: direct contact with MSA will cause irreversible tissue damage.[12]
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[10][13][14] A face shield is critical as it protects against splashes during waste transfer.
Hand Protection: Use chemical-resistant gloves approved to relevant standards. Nitrile, neoprene, or PVC gloves are suitable options.[10] Always inspect gloves for tears or degradation before use.
Body Protection: A chemically resistant lab coat or apron must be worn over personal clothing.[14] Ensure shoes are closed-toe and offer protection from spills.
Work Area: All handling and transfer of this waste must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[12][15][16]
Step-by-Step Disposal Procedure
This protocol ensures the waste is contained, identified, and stored in a manner that is safe, compliant, and ready for final disposal by trained professionals.
Step 1: Designate a Compatible Waste Container
Select the Right Material: The container must be resistant to corrosion from strong acids. A glass bottle (if not hydrofluoric acid) or a high-density polyethylene (HDPE) carboy is appropriate.[5] Never use a metal container. [5]
Original Containers: Whenever possible, collect the waste in the original methanesulfonic acid container.[17]
Venting: If there is a possibility of gas generation, a vented cap may be necessary. Consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.
Secondary Containment: Place the waste container in a larger, chemically compatible secondary container (such as a plastic tub) to contain any potential leaks.[4]
Step 2: Transfer the Waste
Location: Perform the transfer inside a chemical fume hood.[16]
Method: Use a funnel to carefully pour the waste into the designated container, avoiding splashes. Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[5]
Segregation:This is a critical step. Do not mix this waste stream with any other chemicals, particularly bases, oxidizers, or halogenated solvents.[18][19] Mixing incompatible chemicals can lead to violent reactions, heat generation, or the release of toxic gases.[20]
Step 3: Label the Container Correctly
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
Required Information: The label must include:
The words "Hazardous Waste".
The full chemical names of all constituents: "Methanesulfonic Acid" and "Octadec-11-en-1-ol".
The approximate percentage of each component (e.g., 50%/50%).
The specific hazard characteristics (e.g., "Corrosive," "Acidic").
The accumulation start date (the date the first waste was added).
Step 4: Store the Waste Container
Location: Store the container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[5][21]
Storage Conditions: The storage area must be cool, dry, and well-ventilated.[10][22] Keep the container tightly sealed and segregated from incompatible materials.[4][22] Do not store corrosive materials above eye level.[14]
Step 5: Arrange for Professional Disposal
Contact EH&S: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EH&S department or using a designated online portal.[17]
Time Limits: Be aware of regulatory time limits for waste accumulation. Academic labs may have up to six months to have waste removed, but this can vary.[4][17]
"Cradle-to-Grave": Remember that under RCRA, the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[6]
CRITICAL ADVISORY: DO NOT ATTEMPT NEUTRALIZATION
While neutralization is a valid chemical treatment method, it should not be performed as a casual disposal step in a laboratory sink.[9] Adding a base to concentrated methanesulfonic acid is a highly exothermic reaction that can cause boiling and dangerous splashing.[15] This process should only be carried out by trained personnel as part of a documented and formally approved waste treatment procedure.
Spill and Emergency Procedures
In Case of a Spill:
Alert Personnel: Immediately alert others in the area.
Evacuate: If the spill is large, evacuate the immediate area.
Assess: From a safe distance, assess the extent of the spill.
Contain (If Safe): For small, manageable spills, use a spill kit containing an acid absorbent/neutralizer (such as sodium bicarbonate or lime).[13] Do not use combustible materials like paper towels to absorb the initial spill.
PPE: Do not attempt cleanup without the proper PPE as described in Section 2.
Cleanup: Absorb the spilled material with an inert absorbent, then carefully neutralize it.[1][23] Collect the residue in a designated hazardous waste container.
Report: Report all spills to your laboratory supervisor and EH&S department.
First Aid:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[10]
Eye Contact: Immediately flush eyes with an eyewash station for at least 30 minutes, holding the eyelids open.[10] Seek immediate medical attention.[10]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for managing this specific waste stream.
Caption: Workflow for the safe disposal of corrosive acid-alcohol waste.
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